molecular formula C15H25NO4 B1677920 N-Benzyl-N-bis(PEG1-OH) CAS No. 119580-47-1

N-Benzyl-N-bis(PEG1-OH)

Cat. No. B1677920
M. Wt: 283.36 g/mol
InChI Key: HBHHHXUOMCTWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-bis(PEG1-OH) is a PEG linker that contains a benzyl-protected PEG intermediate . It is used for research purposes . The molecular formula of N-Benzyl-N-bis(PEG1-OH) is C15H25NO4 .


Molecular Structure Analysis

The molecular weight of N-Benzyl-N-bis(PEG1-OH) is 283.4 g/mol . It has a functional group of Benzyl/Hydroxyl .


Physical And Chemical Properties Analysis

N-Benzyl-N-bis(PEG1-OH) has a molecular formula of C15H25NO4 and a molecular weight of 283.4 g/mol . .

Scientific Research Applications

Fluoride-Induced Excimer Formation

Duangrat Thongkum and Thawatchai Tuntulani (2011) synthesized bispyrenyl thioureas linked by polyethylene glycol (PEG) chains to study fluoride-induced excimer formation. This study demonstrated the significant role of PEG chains in enhancing the sensitivity and binding constants towards fluoride ions, highlighting the potential of PEG-linked compounds in developing sensitive probes for fluoride detection in environmental and biological samples Thongkum & Tuntulani, 2011.

Catalysis and Organic Synthesis

A. Bej, Dipankar Srimani, and Amitabha Sarkar (2012) investigated the use of palladium nanoparticles generated in PEG as catalysts for the borylation of aryl and benzyl halides. Their work showcases the efficacy of PEG in facilitating green chemistry approaches, particularly in the context of catalyst stabilization and reaction medium enhancement, leading to high-yield synthesis of biaryls and diarylmethanes Bej, Srimani, & Sarkar, 2012.

Synthesis of Benzimidazoles

C. Mukhopadhyay and P. Tapaswi (2008) utilized PEG-mediated catalyst-free synthesis under solvent-less conditions to achieve high yields of 2-substituted benzimidazoles and bis-benzimidazoles. Their study underscores the role of PEG in facilitating efficient and environmentally friendly synthetic routes for the production of heterocyclic compounds Mukhopadhyay & Tapaswi, 2008.

Bioconjugation and Drug Delivery

Yannan Zhang, Guowei Wang, and Junlian Huang (2010) described a novel strategy to synthesize "umbrella-like" PEG with a monofunctional end group for bioconjugation. This approach allows for the creation of PEG derivatives that can be easily modified for conjugation with bioactive molecules, offering potential applications in drug delivery and bioconjugation technologies Zhang, Wang, & Huang, 2010.

Nanoparticle Stabilization

M. Stewart et al. (2010) developed poly(ethylene glycol) (PEG)-based ligands with multidentate anchoring groups to provide colloidal stability to semiconductor and metallic nanocrystals under extreme conditions. Their findings highlight the importance of PEG in enhancing the stability and functionality of nanoparticles, which is crucial for their application in sensing, imaging, and electronics Stewart et al., 2010.

Safety And Hazards

The safety data sheet for N-Benzyl-N-bis(PEG1-OH) indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

2-[2-[benzyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c17-8-12-19-10-6-16(7-11-20-13-9-18)14-15-4-2-1-3-5-15/h1-5,17-18H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHHHXUOMCTWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCOCCO)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-bis(PEG1-OH)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-N-bis(PEG1-OH)
Reactant of Route 2
Reactant of Route 2
N-Benzyl-N-bis(PEG1-OH)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-Benzyl-N-bis(PEG1-OH)
Reactant of Route 4
Reactant of Route 4
N-Benzyl-N-bis(PEG1-OH)
Reactant of Route 5
Reactant of Route 5
N-Benzyl-N-bis(PEG1-OH)
Reactant of Route 6
Reactant of Route 6
N-Benzyl-N-bis(PEG1-OH)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.